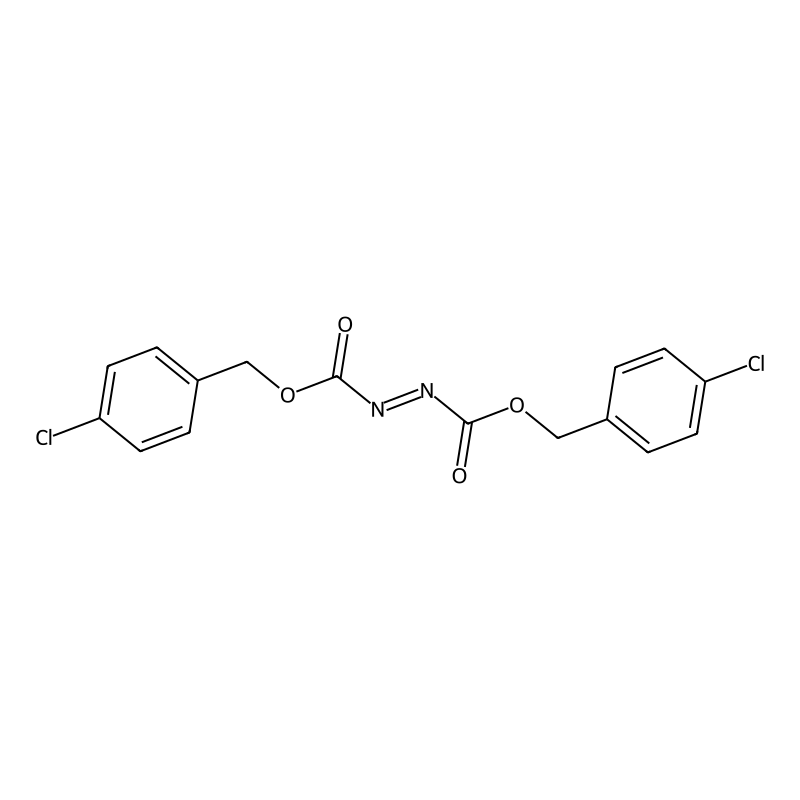

Di-p-chlorobenzyl Azodicarboxylate(DCAD)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Di-p-chlorobenzyl azodicarboxylate is a stable, solid compound that serves as an alternative to other commonly used azodicarboxylates in organic synthesis, particularly in the Mitsunobu reaction. This compound is characterized by its two p-chlorobenzyl groups attached to an azodicarboxylate moiety, which confers unique reactivity and stability properties. Its molecular structure allows for efficient coupling reactions, making it a valuable reagent in organic chemistry.

In the Mitsunobu reaction, DCAD participates in a multi-step process. The triphenylphosphine (Ph3P) first reacts with DCAD to form an activated intermediate. This intermediate then reacts with the carboxylic acid to generate another intermediate, which subsequently reacts with the alcohol to form the desired product (ester) along with byproducts []. The detailed mechanistic pathway is beyond the scope of this analysis but can be found in relevant scientific literature.

DCAD is likely to exhibit similar hazards as other azodicarboxylate compounds. It should be handled with care due to potential:

- Skin and eye irritation: Wear appropriate personal protective equipment (PPE) like gloves and goggles when handling DCAD.

- Respiratory irritation: Avoid inhalation of dust or fumes.

- Flammability: Organic azides can be flammable, and proper handling procedures should be followed.

Mitsunobu Couplings

- Solid State: Unlike DEAD and DIAD, which are liquids, DCAD is a stable solid. This makes handling and storage easier ().

- Hydrazine Byproduct: DCAD reacts with triphenylphosphine (Ph₃P), a common Mitsunobu co-catalyst, to form a readily separable hydrazine byproduct. This simplifies product purification compared to DEAD and DIAD, which generate more complex byproducts ().

These advantages make DCAD a valuable alternative for researchers performing Mitsunobu couplings.

Other Applications

While Mitsunobu couplings are the primary application of DCAD, there is ongoing research exploring its potential in other areas:

- Enantioselective Mannich Reactions: Researchers are investigating the use of DCAD in combination with guanidine catalysts for enantioselective decarboxylative Mannich reactions and amination reactions ().

- Hydroacylation Reactions: Studies have explored the use of DCAD for hydroacylation reactions of aldehydes in ionic liquids, although further research is needed to establish its efficacy compared to existing methods ().

Di-p-chlorobenzyl azodicarboxylate participates prominently in the Mitsunobu reaction, which converts alcohols into various functional groups such as esters. The reaction typically involves the following steps:

- Formation of a Good Leaving Group: The triphenylphosphine reacts with di-p-chlorobenzyl azodicarboxylate to generate a betaine intermediate.

- Nucleophilic Attack: The alcohol attacks the betaine intermediate, leading to the formation of the desired product and triphenylphosphine oxide as a byproduct.

- Hydrazine Byproduct Separation: A significant advantage of using di-p-chlorobenzyl azodicarboxylate is the generation of a hydrazine byproduct that can be readily separated and recycled, simplifying purification processes .

Di-p-chlorobenzyl azodicarboxylate can be synthesized through several methods:

- Two-Step Synthesis: A common method involves the reaction of p-chlorobenzaldehyde with sodium azide, followed by subsequent reactions to form the final product. This method is advantageous as it does not require extensive purification techniques like chromatography .

- Mitsunobu Coupling: As previously mentioned, di-p-chlorobenzyl azodicarboxylate is also produced as part of the Mitsunobu reaction mechanism itself when starting from appropriate alcohols and acids.

Di-p-chlorobenzyl azodicarboxylate finds applications primarily in organic synthesis:

- Mitsunobu Reaction: It serves as a coupling agent for converting alcohols into esters or other functional groups.

- Research Tool: Due to its stability and ease of handling, it is utilized in academic research to explore new synthetic pathways and methodologies.

Di-p-chlorobenzyl azodicarboxylate shares structural similarities with several other compounds used in organic synthesis. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diethyl azodicarboxylate | R1 = R2 = ethyl | Commonly used but less stable than di-p-chlorobenzyl azodicarboxylate |

| Diisopropyl azodicarboxylate | R1 = R2 = isopropyl | Higher steric hindrance may limit reactivity |

| Di-(4-chlorobenzyl)azodicarboxylate | Two 4-chlorobenzyl groups | Similar stability but differing reactivity profiles |

Di-p-chlorobenzyl azodicarboxylate stands out due to its solid state at room temperature and ease of separation from byproducts compared to its liquid counterparts like diethyl azodicarboxylate.

Azodicarboxylates originated in the mid-20th century as researchers sought efficient reagents for dehydrogenation and coupling reactions. The foundational work of Oyo Mitsunobu in 1967 marked a turning point with the introduction of DEAD in the Mitsunobu reaction, a method for converting alcohols to esters, ethers, and amines with retention of stereochemistry. DEAD’s utility stemmed from its ability to mediate redox reactions alongside triphenylphosphine, forming intermediates critical for nucleophilic substitutions. By the 1980s, DEAD became a cornerstone in natural product synthesis, exemplified by its use in producing zidovudine and antitumor agents.

Subsequent decades saw efforts to address DEAD’s limitations, such as its thermal instability and challenges in purification. This led to the development of DIAD, which offered improved handling and reduced explosivity. The quest for tunable reactivity and stability further spurred the creation of aryl-substituted azodicarboxylates, culminating in DCAD’s introduction as a novel reagent with enhanced electronic and steric properties.

Discovery and Introduction of DCAD as a Novel Reagent

DCAD was first synthesized as part of efforts to modify the azodicarboxylate scaffold for specialized applications. Unlike DEAD and DIAD, which feature aliphatic ester groups, DCAD incorporates p-chlorobenzyl moieties, significantly altering its electronic profile and solubility. The substitution of ethyl groups with aromatic, electron-withdrawing chlorobenzyl units was hypothesized to enhance stability and reactivity in polar solvents, addressing challenges associated with traditional azodicarboxylates.

Structurally, DCAD (C₁₆H₁₂Cl₂N₂O₄) retains the central azo group (N=N) but replaces the ethyl ester groups of DEAD (C₆H₁₀N₂O₄) with p-chlorobenzyl esters. This modification not only increases molecular weight but also introduces steric bulk and electron-deficient aromatic rings, which influence its behavior in reactions such as the Mitsunobu process and cycloadditions.

Evolution of DCAD in Synthetic Organic Chemistry

DCAD’s adoption in organic synthesis grew as researchers explored its unique reactivity. Early studies highlighted its efficacy in Diels-Alder reactions, where the electron-deficient azo group acts as a dienophile, facilitating [4+2] cycloadditions with enhanced regioselectivity compared to DEAD. Additionally, DCAD’s aromatic esters improve solubility in nonpolar solvents, enabling reactions in media where traditional azodicarboxylates exhibit limited compatibility.

In photochemical applications, DCAD’s extended conjugation system allows for selective activation under visible light, a property less pronounced in DEAD and DIAD. This has enabled its use in light-driven dehydrogenation and cross-coupling reactions, expanding the scope of azodicarboxylate-mediated transformations.

Comparative Analysis with Traditional Azodicarboxylates (DEAD and DIAD)

The structural and functional differences between DCAD, DEAD, and DIAD are critical to their respective roles in synthesis. The following table summarizes key comparative data:

DCAD’s aromatic esters confer greater stability and reduced volatility compared to DEAD and DIAD, making it safer for large-scale applications. The electron-withdrawing chlorine atoms further enhance its reactivity as an oxidizing agent, particularly in reactions requiring polarization of the azo group. For instance, in Mitsunobu-like reactions, DCAD’s increased electrophilicity accelerates the formation of phosphonium intermediates, improving yields in sterically hindered systems.

Two-Step Synthesis Protocol for DCAD

Carbonyldiimidazole (CDI) Mediated Initial Step

The synthesis of DCAD begins with the reaction of p-chlorobenzyl alcohol with 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at room temperature. CDI serves as an activating agent, converting the alcohol into the intermediate imidazolide. This step proceeds quantitatively, as CDI’s high reactivity ensures complete conversion within 1–2 hours [1]. The resulting intermediate is highly reactive toward nucleophiles, setting the stage for hydrazine incorporation.

Table 1: Reaction Conditions for CDI-Mediated Activation

| Component | Quantity (mmol) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| p-Chlorobenzyl alcohol | 7.39 | THF | RT | 2 h | 100% |

| CDI | 7.54 | THF | RT | 2 h | - |

Hydrazine Treatment and NBS Oxidation Process

The imidazolide intermediate is treated with hydrazine to form di-p-chlorobenzyl hydrazine dicarboxylate (4), isolated in 84% yield [1]. Subsequent oxidation with NBS in toluene at room temperature generates DCAD as orange crystalline flakes (98% yield). The oxidation step involves a radical mechanism, where NBS abstracts hydrogen from the hydrazine moiety, forming the azo bond. The crystalline nature of DCAD simplifies purification, as it precipitates directly from the reaction mixture.

Chromatography-Free Preparation Techniques

DCAD’s synthesis eliminates the need for column chromatography. After oxidation, the crude product is washed sequentially with water, sodium thiosulfate, hydrochloric acid, sodium bicarbonate, and brine, followed by drying and concentration [1]. This protocol ensures >95% purity, as confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The hydrazine byproduct (4) is also recovered in 82% yield, enabling potential recycling [1].

Scalable Synthesis Strategies for Laboratory Applications

Key scalability features include:

- Solvent Choice: THF and toluene are cost-effective and facilitate easy separation of byproducts.

- Reaction Concentration: Reactions are performed at 1 M concentration, balancing reaction efficiency and volume constraints.

- Temperature Control: All steps proceed at room temperature, reducing energy requirements.

- Yield Consistency: Multigram batches (e.g., 2.73 g of 4) show no yield reduction compared to small-scale trials [1].

Industrial Production Methodologies

Industrial-scale production leverages DCAD’s stability as a solid, which simplifies storage and transportation compared to liquid azodicarboxylates like DEAD. Key considerations include:

- Continuous Flow Systems: Potential for integrating the oxidation step into flow reactors to enhance safety and throughput.

- Byproduct Management: Hydrazine dicarboxylate (4) can be recycled into subsequent batches, minimizing waste.

- Quality Control: IR and NMR spectroscopy ensure batch-to-batch consistency, critical for pharmaceutical applications [1].

Mechanistic Insights into DCAD Formation

The formation of DCAD involves two key mechanistic stages:

- Imidazolide Formation: CDI activates p-chlorobenzyl alcohol via nucleophilic substitution, forming the imidazolide intermediate.

- Oxidative Coupling: NBS generates bromine radicals, abstracting hydrogen atoms from the hydrazine dicarboxylate to form the azo bond. The reaction’s high regioselectivity ensures minimal side products [1].

Figure 1: Proposed Mechanism for NBS-Mediated Oxidation

$$ \text{Hydrazine dicarboxylate} + 2 \, \text{NBS} \rightarrow \text{DCAD} + 2 \, \text{Succinimide} + 2 \, \text{HBr} $$

This radical pathway is supported by the stoichiometric requirement of 2 equivalents of NBS per equivalent of hydrazine [1].